![molecular formula C13H14N2O4 B1394625 4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid CAS No. 940461-45-0](/img/structure/B1394625.png)
4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid
Overview
Description
4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid , also known as N-phenylmaleamic acid , is a chemical compound with the molecular formula C10H9NO3 . It belongs to the class of 4-oxobutenoic acids and serves as a versatile intermediate for further derivatization. The compound exhibits interesting biological activity and has applications in synthetic chemistry .
Synthesis Analysis
The synthesis of this compound can be achieved through different methods. One notable approach involves microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid. Under suitable reaction conditions, this method provides the desired product in moderate to excellent yields for a wide range of substrates. The choice of conditions depends on the nature of the methylketone substituent, with aryl derivatives favoring tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .
Molecular Structure Analysis
The molecular formula of this compound is C10H9NO3 . Its structure consists of a phenyl group attached to the 4-position of the butenoic acid moiety. The compound exists in the (Z) configuration, and its 3D structure can be visualized using computational tools .
Chemical Reactions Analysis
Scientific Research Applications
Antimicrobial and Analgesic Activities
- Research has shown that certain derivatives of 4-oxo-4-aryl-2-butenoic acids, which include 4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid, exhibit moderate antimicrobial and analgesic activities. These compounds are synthesized through the interaction of aroylpyruvic acids with various amines, resulting in colorless crystalline substances with varying solubility in different solvents (Koz’minykh et al., 2004).
Enzyme Inhibitory Activities
- The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives has shown significant enzyme inhibitory activities against human carbonic anhydrase I and II isoenzymes. These butenoic acid derivatives strongly inhibited the isoenzymes, suggesting potential applications in physiological processes (Oktay et al., 2016).
Microwave-Assisted Synthesis
- 4-Oxobutenoic acids, including this compound, have been synthesized using microwave-assisted aldol-condensation. This method offers an efficient way to produce these biologically active species, serving as versatile intermediates for further derivatization (Uguen et al., 2021).
Antitumor Properties
- Certain derivatives of 4-oxo-butenoic acid have been identified as having antitumor properties, particularly against breast carcinoma. This highlights the potential of these compounds, including this compound, in cancer treatment (Miles et al., 1958).
properties
IUPAC Name |
4-oxo-4-[4-(propanoylamino)anilino]but-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-2-11(16)14-9-3-5-10(6-4-9)15-12(17)7-8-13(18)19/h3-8H,2H2,1H3,(H,14,16)(H,15,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVCXVONGMHDMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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